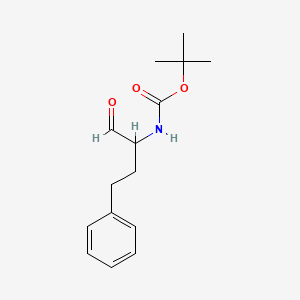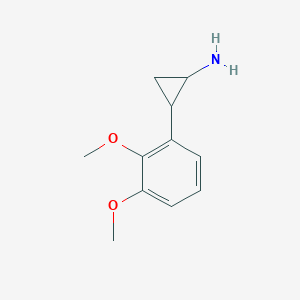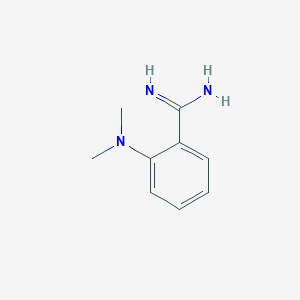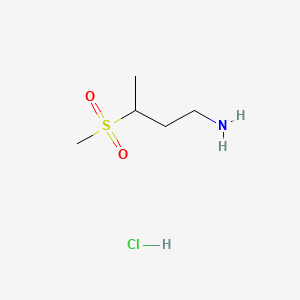
3-Methanesulfonylbutan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methanesulfonylbutan-1-aminehydrochloride is an organic compound that belongs to the class of sulfonylamines It is characterized by the presence of a methanesulfonyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylbutan-1-aminehydrochloride typically involves the reaction of methanesulfonyl chloride with butan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3SO2Cl+C4H9NH2→CH3SO2NHC4H9+HCl
The product, 3-Methanesulfonylbutan-1-amine, is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
3-Methanesulfonylbutan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: Methanesulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Various sulfonamide derivatives.
科学研究应用
3-Methanesulfonylbutan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Methanesulfonylbutan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Methanesulfonylpropan-1-aminehydrochloride
- 3-Methanesulfonylbutan-2-aminehydrochloride
Uniqueness
3-Methanesulfonylbutan-1-aminehydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methanesulfonyl group and the butan-1-amine backbone allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
属性
分子式 |
C5H14ClNO2S |
|---|---|
分子量 |
187.69 g/mol |
IUPAC 名称 |
3-methylsulfonylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-5(3-4-6)9(2,7)8;/h5H,3-4,6H2,1-2H3;1H |
InChI 键 |
WSDJPIUXQTXWJE-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN)S(=O)(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)


![{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)
![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)
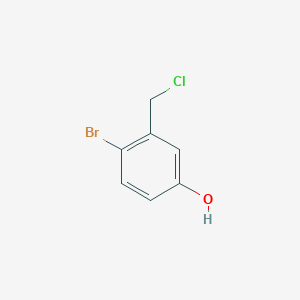
![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)

